molecular formula C18H20S4 B12575050 6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol CAS No. 189498-28-0

6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol

Cat. No.: B12575050
CAS No.: 189498-28-0
M. Wt: 364.6 g/mol
InChI Key: FRPJYFLKKCIFTC-UHFFFAOYSA-N
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Description

6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol is a complex organic compound characterized by the presence of multiple thiophene rings and a thiol group. Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol typically involves the construction of the thiophene rings followed by the introduction of the hexane-1-thiol moiety. Common synthetic routes include:

    Cyclization Reactions: Starting from simple precursors like thiophene-2-carboxaldehyde, cyclization reactions can be employed to form the multi-thiophene structure.

    Grignard Reactions: The use of Grignard reagents can facilitate the formation of carbon-sulfur bonds, essential for thiophene ring construction.

    Thiol-Ene Reactions: The final step often involves a thiol-ene reaction to introduce the hexane-1-thiol group under UV light or radical initiators.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.

    Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity, particularly in the formation of thiophene rings.

Chemical Reactions Analysis

Types of Reactions

6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the thiophene rings, leading to hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Hydrogenated Thiophenes: Resulting from reduction reactions.

    Functionalized Thiophenes: Products of substitution reactions, which can include halogenated or alkylated thiophenes.

Scientific Research Applications

6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors, sensors, and other electronic materials.

Mechanism of Action

The mechanism of action of 6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol involves its interaction with molecular targets through its thiol and thiophene groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The thiophene rings can participate in π-π interactions and electron transfer processes, influencing the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol is unique due to its combination of multiple thiophene rings and a thiol group, which imparts distinct chemical reactivity and potential applications in various fields. Its structure allows for versatile functionalization and incorporation into larger molecular frameworks, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

189498-28-0

Molecular Formula

C18H20S4

Molecular Weight

364.6 g/mol

IUPAC Name

6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol

InChI

InChI=1S/C18H20S4/c19-12-4-2-1-3-6-14-8-9-17(21-14)18-11-10-16(22-18)15-7-5-13-20-15/h5,7-11,13,19H,1-4,6,12H2

InChI Key

FRPJYFLKKCIFTC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CCCCCCS

Origin of Product

United States

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